molecular formula C11H12F2N2 B2448305 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine CAS No. 2228863-73-6

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine

Cat. No.: B2448305
CAS No.: 2228863-73-6
M. Wt: 210.228
InChI Key: OHOJVFHXUKIVJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of the compound with its targets could lead to changes in the normal functioning of the target, thereby exerting its biological effect.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect the pathways related to the biological activities mentioned above, leading to downstream effects.

Pharmacokinetics

It is known that the introduction of fluorine atoms into biologically active molecules can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability, as well as increase binding affinity . These properties could potentially impact the bioavailability of 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine.

Result of Action

Some indole derivatives have shown moderate inhibitory activity against α-glucosidase . This suggests that the compound could potentially have similar effects, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an indole derivative with a difluorinated reagent under specific conditions . For example, the reaction can be carried out using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
  • 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-ol
  • 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-thiol

Uniqueness

This compound is unique due to the presence of both the difluoro group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine (CAS Number: 2228863-73-6) is a compound belonging to the indole derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

  • Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects by inhibiting viral replication.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, particularly in models of neuroinflammation.
  • Anticancer Activity : Several studies have highlighted its ability to suppress cancer cell proliferation and induce apoptosis in various cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical signaling pathways. For instance, it is believed to influence the expression of pro-inflammatory cytokines and apoptotic factors.

Anticancer Activity

A study evaluated the anticancer properties of several indole derivatives, including this compound. The results indicated:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)5.0Induces apoptosis via caspase activation
Other Indole DerivativesVariousVariesModulation of cell cycle proteins

This compound demonstrated a significant ability to inhibit the growth of A549 cells with an IC50 value of 5.0 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In a model using mouse microglial cells stimulated with lipopolysaccharide (LPS), this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating neuroinflammatory conditions .

Antiviral Properties

Research has also explored the antiviral potential of this compound against various viruses. In vitro studies have shown that it can inhibit viral replication, although specific mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructure FeaturesBiological Activity
5-FluoroindoleFluorine substitution on indoleAnticancer and antimicrobial
Indole-3-carboxylic acidCarboxylic acid groupAntimicrobial
3-(Trifluoromethyl)indoleTrifluoromethyl groupAntiviral

Properties

IUPAC Name

3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJVFHXUKIVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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